molecular formula C13H8ClN3O2S B2686369 (2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 53047-88-4

(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B2686369
CAS No.: 53047-88-4
M. Wt: 305.74
InChI Key: FLFUGGGLURXNAN-POHAHGRESA-N
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Description

The compound (2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic organic molecule. It features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused ring system combining thiazole and triazine rings. The presence of a 4-chlorobenzylidene group and a methyl group further modifies its chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with readily available starting materials such as 4-chlorobenzaldehyde, 6-methyl-1,3-thiazole-2-amine, and cyanogen bromide.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.

    Substitution: The chlorine atom in the 4-chlorobenzylidene group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Activity: Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Due to its biological activities, the compound is being explored for the development of new therapeutic agents.

Industry

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, depending on its application:

    Antimicrobial Activity: It disrupts microbial cell membranes or inhibits essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

Uniqueness

  • Chlorine Substitution : The presence of a chlorine atom in the benzylidene group can significantly alter the compound’s reactivity and biological activity compared to its analogs.
  • Methyl Group : The methyl group on the thiazole ring can influence the compound’s electronic properties and steric effects, making it unique in its class.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-2-4-9(14)5-3-8/h2-6H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFUGGGLURXNAN-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53047-88-4
Record name (2Z)-2-(4-CHLOROBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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